N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide
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Overview
Description
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a trichloromethyl group, and a fluorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with naphthalene-1-carboxylic acid to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Chemical Reactions Analysis
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific receptors, modulating biological pathways.
Comparison with Similar Compounds
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide can be compared with similar compounds such as:
N-(2,2,2-trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide: This compound has a similar trichloromethyl group but differs in its aromatic ring structure.
N-(2,2,2-trichloro-1-((1-naphthylamino)carbothioyl)amino)ethyl)-pentanamide: Shares the naphthalene ring but has different substituents on the amine group.
Properties
Molecular Formula |
C19H14Cl3FN2O |
---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H14Cl3FN2O/c20-19(21,22)18(24-16-11-4-3-10-15(16)23)25-17(26)14-9-5-7-12-6-1-2-8-13(12)14/h1-11,18,24H,(H,25,26) |
InChI Key |
CNPHJPPGVHJFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=CC=C3F |
Origin of Product |
United States |
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